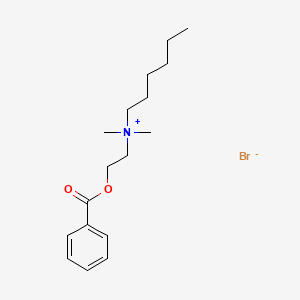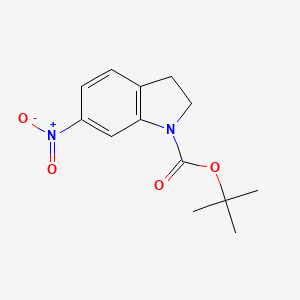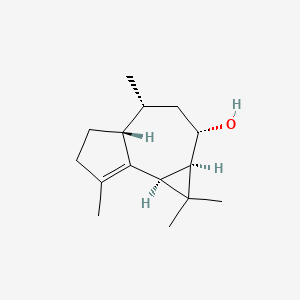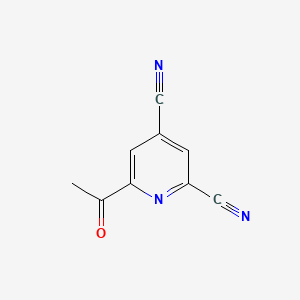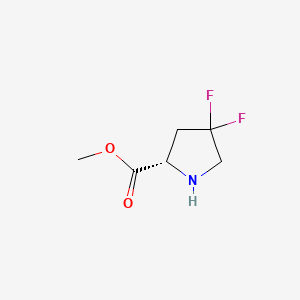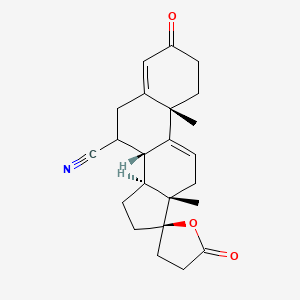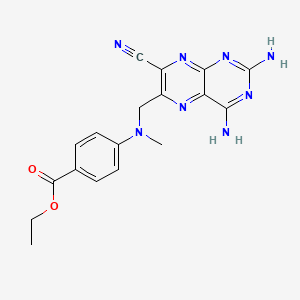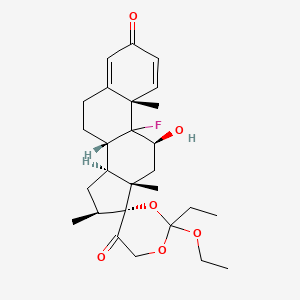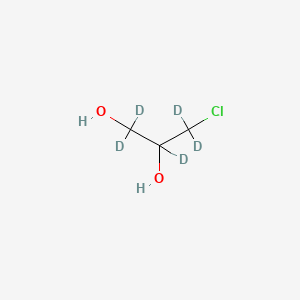
3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol
Vue d'ensemble
Description
3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol, also known as 3-Chloro-1,2-propanediol, is a colorless liquid . It is denser than water and contact may irritate skin, eyes, and mucous membranes . It is used to make other chemicals .
Synthesis Analysis
A scalable and efficient synthesis of 3-Chloro-1,2-propanediol has been reported . The formation of 3-chloropropane-1,2-diol (3-MCPD) released from its esters with higher fatty acids was studied using the recognized precursors of 3-MCPD .Molecular Structure Analysis
The molecular formula of 3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol is C3H2ClD5O2 . The molecular weight is 115.57 . The structure can be represented by the SMILES string [2H]C([2H])(O)C([2H])(O)C([2H])([2H])Cl .Chemical Reactions Analysis
There are several pathways for the formation of 3-MCPD esters: a direct nucleophilic substitution reaction, an indirect nucleophilic substitution reaction, and a mechanism of an intermediate (glycidyl ester) . The ester-based direct nucleophilic substitution reaction is the most likely reaction pathway .Physical And Chemical Properties Analysis
3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol is denser than water . It has a molecular weight of 115.57 . It appears as a colorless liquid .Applications De Recherche Scientifique
1. Glycerol Ether Synthesis
- Application Summary: This compound is used as a starting material in the synthesis of glycerol ethers . Glycerol ethers have potential applications in various fields, including as solvents, surfactants, and fuel additives .
- Methods of Application: The synthesis process involves using 3-chloro-1,2-propanediol as a starting material . The exact methods and technical details are not specified in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
2. Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production
- Application Summary: 3-Chloropropane-1,2-diol (3-MCPD), an organic chemical compound, is a food processing contaminant found in vegetable oils, particularly palm oil . This compound is formed when one out of three hydroxyl groups in glycerol is substituted by one chlorine atom .
- Methods of Application: The formation of 3-MCPD occurs when fat- and salt-based foods are processed at high temperatures . It can also be formed from a reaction between hydrochloric acid and residual vegetable fat during acid-hydrolyzed vegetable protein .
- Results or Outcomes: The presence of 3-MCPD in food products, particularly vegetable oils, has been a topic of interest due to its potential health risk on humans . Therefore, it is critical to correctly address the food contaminant issues with a proper mitigation plan, in order to reduce and subsequently remove the occurrence of the contaminant .
3. Synthesis of Trifluoromethylpyridines
- Application Summary: This compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The exact methods and technical details are not specified in the source .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
4. Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients
- Application Summary: This compound is used in the determination of 3-chloro-1,2-propanediol (3-MCPD) in a wide range of foods and food ingredients .
- Methods of Application: The determination process involves using gas chromatography with mass spectrometric detection and incorporating the use of a deuterated internal standard .
- Results or Outcomes: The method was adopted First Action by AOAC INTERNATIONAL .
5. Green Synthesis
- Application Summary: Recently, green synthesis has gained exceptional importance in all disciplines focused on a green environment . This compound could potentially be used in such green synthesis processes, although the exact applications are not specified in the source .
- Methods of Application: The exact methods and technical details are not specified in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
6. Glycerol Ether Synthesis
- Application Summary: This compound is used as a starting material in the synthesis of glycerol ethers . Glycerol ethers have potential applications in various fields, including as solvents, surfactants, and fuel additives .
- Methods of Application: The synthesis process involves using 3-chloro-1,2-propanediol as a starting material . The exact methods and technical details are not specified in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745792 | |
| Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol | |
CAS RN |
342611-01-2 | |
| Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 342611-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


